2-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde
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Overview
Description
2-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound features a 3-methoxy-3-methylazetidin-1-yl moiety and a pyridine-3-carbaldehyde group, making it a versatile molecule for various research and development applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include amines and thiols.
Major Products
Oxidation: 2-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carboxylic acid.
Reduction: 2-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-pyridine-2-carbaldehyde: A similar compound with a methoxy group on the pyridine ring and an aldehyde group at the 2-position.
6-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde: Another similar compound with the azetidine moiety at the 6-position.
Uniqueness
2-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(3-methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-11(15-2)7-13(8-11)10-9(6-14)4-3-5-12-10/h3-6H,7-8H2,1-2H3 |
InChI Key |
PTEAVCTXOPQNSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=C(C=CC=N2)C=O)OC |
Origin of Product |
United States |
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